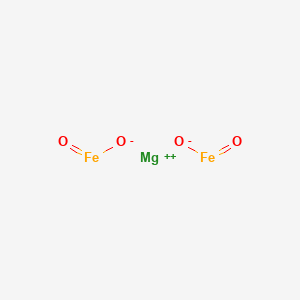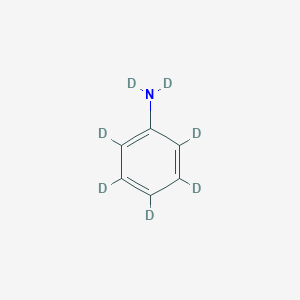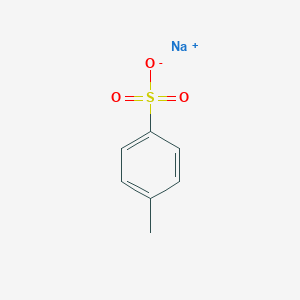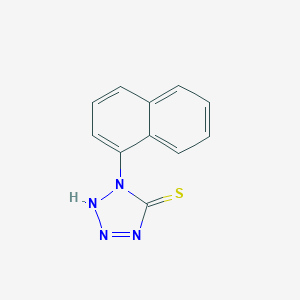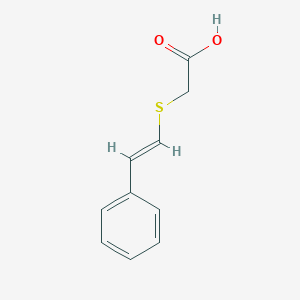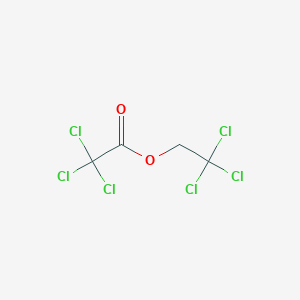
2,2,2-Trichloroethyl trichloroacetate
Overview
Description
2,2,2-Trichloroethyl trichloroacetate, also known as TCA, is a chemical compound that has been widely used in scientific research due to its unique properties. TCA is a colorless, odorless, and stable compound that is soluble in water and organic solvents. It has been used in various scientific applications, including as a reagent in organic synthesis, a catalyst in polymerization reactions, and a solvent in chromatography. In
Mechanism Of Action
The mechanism of action of 2,2,2-Trichloroethyl trichloroacetate is not fully understood, but it is believed to act by disrupting the structure and function of proteins and enzymes. 2,2,2-Trichloroethyl trichloroacetate can denature proteins by disrupting the hydrogen bonds and hydrophobic interactions that hold the protein structure together. This can lead to the loss of protein function and activity. 2,2,2-Trichloroethyl trichloroacetate can also disrupt enzyme activity by reacting with the active site of the enzyme and inhibiting its function.
Biochemical And Physiological Effects
2,2,2-Trichloroethyl trichloroacetate has been shown to have a range of biochemical and physiological effects. It has been shown to have antitumor, antibacterial, and antifungal properties, making it a promising candidate for the development of new drugs and pharmaceuticals. 2,2,2-Trichloroethyl trichloroacetate has also been shown to have neurotoxic effects, leading to the disruption of nervous system function. It has also been shown to have hepatotoxic effects, leading to liver damage and dysfunction.
Advantages And Limitations For Lab Experiments
2,2,2-Trichloroethyl trichloroacetate has several advantages for lab experiments, including its stability, solubility, and low toxicity. It is also readily available and cost-effective, making it a popular choice for scientific research. However, 2,2,2-Trichloroethyl trichloroacetate also has several limitations, including its potential to denature proteins and disrupt enzyme activity. This can make it difficult to interpret experimental results and may limit its usefulness in certain applications.
Future Directions
There are several future directions for the study of 2,2,2-Trichloroethyl trichloroacetate. One area of research is the development of new drugs and pharmaceuticals based on the antitumor, antibacterial, and antifungal properties of 2,2,2-Trichloroethyl trichloroacetate. Another area of research is the study of the neurotoxic and hepatotoxic effects of 2,2,2-Trichloroethyl trichloroacetate, with the aim of developing new treatments for these conditions. Additionally, the study of the mechanism of action of 2,2,2-Trichloroethyl trichloroacetate and its effects on protein structure and enzyme activity may lead to new insights into the function of these important biomolecules.
Synthesis Methods
The synthesis of 2,2,2-Trichloroethyl trichloroacetate can be achieved through various methods, including the reaction of trichloroacetic acid with trichloroethylene, the reaction of trichloroethylene with chlorine gas in the presence of a catalyst, and the reaction of chloral hydrate with trichloroacetic acid. The most commonly used method is the reaction of trichloroacetic acid with trichloroethylene, which yields 2,2,2-Trichloroethyl trichloroacetate and water as byproducts. This method is simple, efficient, and cost-effective, making it the preferred method for large-scale production of 2,2,2-Trichloroethyl trichloroacetate.
Scientific Research Applications
2,2,2-Trichloroethyl trichloroacetate has been widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, a catalyst in polymerization reactions, and a solvent in chromatography. 2,2,2-Trichloroethyl trichloroacetate has also been used in the development of new drugs and pharmaceuticals, as it has been shown to have antitumor, antibacterial, and antifungal properties. 2,2,2-Trichloroethyl trichloroacetate has also been used in the study of enzyme kinetics and protein structure, as it can denature proteins and disrupt enzyme activity.
properties
IUPAC Name |
2,2,2-trichloroethyl 2,2,2-trichloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl6O2/c5-3(6,7)1-12-2(11)4(8,9)10/h1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWJHIPCOQWHEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl6O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281829 | |
| Record name | 2,2,2-trichloroethyl trichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloroethyl trichloroacetate | |
CAS RN |
13686-37-8 | |
| Record name | NSC23192 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,2-trichloroethyl trichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



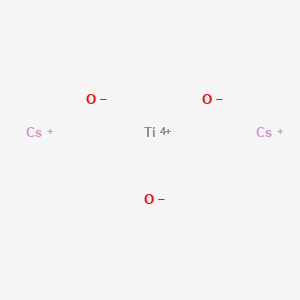
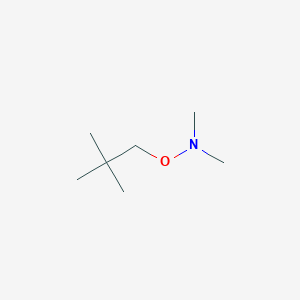
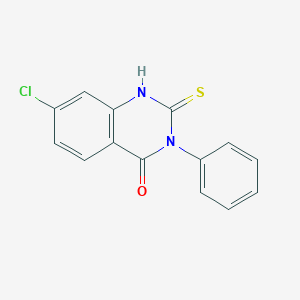
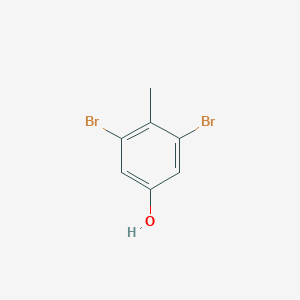
![2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-](/img/structure/B85234.png)
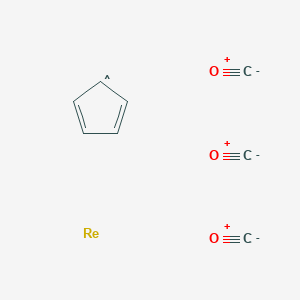
![Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone](/img/structure/B85239.png)
